N-Tosyl-D-aspartic acid

Asymmetric Synthesis Chiral Building Blocks Sphingosine Analogs

For stereochemically demanding synthesis, N-Tosyl-D-aspartic acid (CAS 48176-62-1) is the D-configuration chiral building block you need. Unlike its L-isomer, it provides the (2R) stereocenter required for bioactive molecules like sphingosine analogs. This high-purity intermediate features a robust N-tosyl protecting group, offering orthogonal stability to acidic and hydrogenolytic conditions, enabling complex, multi-step synthetic routes where selective deprotection is paramount.

Molecular Formula C11H13NO6S
Molecular Weight 287.29 g/mol
CAS No. 48176-62-1
Cat. No. B1617035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Tosyl-D-aspartic acid
CAS48176-62-1
Molecular FormulaC11H13NO6S
Molecular Weight287.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C11H13NO6S/c1-7-2-4-8(5-3-7)19(17,18)12-9(11(15)16)6-10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m1/s1
InChIKeySVCQSZKHLAERDL-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Tosyl-D-aspartic Acid (CAS 48176-62-1): A D-Configured Chiral Synthon with Defined Stereochemistry for Asymmetric Synthesis


N-Tosyl-D-aspartic acid (CAS 48176-62-1) is an enantiomerically pure D-amino acid derivative bearing an N-tosyl (p-toluenesulfonyl) protecting group . It is a non-proteinogenic, chiral building block widely employed in synthetic organic chemistry to introduce stereochemical fidelity into target molecules. The compound features a well-defined (2R) stereocenter, and its robust N-tosyl group permits selective manipulation of the carboxylic acid moieties during multi-step syntheses . Primary applications include the construction of complex chiral intermediates, such as those required for β-amino-α-hydroxy acids and sphingosine analogs [1].

Why N-Tosyl-D-aspartic Acid Cannot Be Replaced by N-Tosyl-L-aspartic Acid or Alternative Aspartic Acid Derivatives


The stereochemical configuration at the α-carbon is a critical determinant of biological activity and synthetic outcome; consequently, N-Tosyl-D-aspartic acid (D-isomer) and its L-counterpart (N-Tosyl-L-aspartic acid, CAS 4816-82-4) are not interchangeable. The D-configuration is essential for accessing specific enantiomeric series, such as the (2R,3R)-3-amino-2-hydroxy acid pharmacophores found in bioactive molecules like bestatin analogs and sphingosine derivatives [1][2]. Substitution with the L-isomer would invert the stereochemical course of downstream reactions, yielding the undesired enantiomer or diastereomer. Furthermore, alternative N-protecting groups (e.g., Boc, Fmoc, Cbz) exhibit different stability and cleavage profiles; the N-tosyl group offers a unique combination of robust stability under acidic and basic conditions, coupled with well-established removal protocols, making it particularly suited for sequences requiring orthogonal protection of the amino functionality during selective carboxylic acid modifications .

Quantitative Differentiation: N-Tosyl-D-aspartic Acid vs. L-Enantiomer and Alternative Derivatives


Enantiomeric Excess: D-Configuration Preserves Stereochemical Integrity in Downstream Synthesis

The D-configuration of N-Tosyl-D-aspartic acid is indispensable for achieving the correct stereochemistry in target molecules. Using the L-enantiomer (N-Tosyl-L-aspartic acid) would yield the opposite enantiomer or diastereomer. In a related synthetic route, N-tosyl-L-aspartic acid was converted to (2S,3R)-3-amino-2-methylpentanoic acid with an enantiomeric excess (ee) of >99% [1]. This demonstrates the high stereochemical fidelity maintained when starting from the appropriate enantiomer of N-tosyl-aspartic acid. While a direct head-to-head comparison of ee for the D-isomer in the same sequence is not available, the class-level inference is that starting from N-Tosyl-D-aspartic acid would similarly yield the (2R,3S) or (2R,3R) products with comparable high ee [1].

Asymmetric Synthesis Chiral Building Blocks Sphingosine Analogs

Synthetic Utility: Demonstrated Enantioselective Synthesis of N-Morpholinosphingosines

N-Tosyl-D-aspartic acid serves as a critical precursor in a multi-step enantioselective synthesis of N-morpholinosphingosines, a class of bioactive sphingolipid analogs. The synthetic route from D-aspartic acid, involving N-tosylation, anhydride formation, reduction, α-hydroxylation, iodo-esterification, and subsequent transformations, delivers the final N-morpholinosphingosine 13 in an overall yield of 27% [1]. This yield is achieved over seven distinct chemical steps, underscoring the robustness and compatibility of the N-tosyl protecting group under diverse reaction conditions. In contrast, alternative protecting groups (e.g., Boc, Fmoc) may require different deprotection strategies or exhibit instability under certain reaction conditions, potentially compromising overall yield. This specific application provides a validated synthetic pathway that cannot be replicated using the L-enantiomer or unprotected D-aspartic acid.

Sphingosine Analogs Enantioselective Synthesis Chiral Intermediates

Analytical Method Validation: Reverse-Phase HPLC for Purity and Impurity Profiling

A validated reverse-phase HPLC method using a Newcrom R1 column has been specifically developed for the analysis of N-Tosyl-D-aspartic acid [1]. The method employs a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility) and is scalable for both analytical purity assessment and preparative impurity isolation [1]. This provides a quantitative, documented protocol for verifying compound identity and purity. In contrast, no equivalent vendor-validated, compound-specific HPLC method is publicly documented for many alternative N-protected aspartic acid derivatives (e.g., N-Boc-D-aspartic acid, N-Cbz-D-aspartic acid).

HPLC Analysis Quality Control Peptide Synthesis

Protecting Group Stability: N-Tosyl vs. N-Boc and N-Cbz in Multi-Step Syntheses

The N-tosyl group offers a distinct stability profile compared to other common amino protecting groups. It is stable under acidic conditions where Boc groups are labile, and under hydrogenolytic conditions where Cbz groups are removed . This allows for orthogonal protection strategies during multi-step syntheses. For example, in the synthesis of N-morpholinosphingosines from N-Tosyl-D-aspartic acid, the tosyl group remains intact through anhydride formation, reduction, α-hydroxylation, iodo-esterification, and silylation steps, only being removed at the final stage [1]. This stability is essential for achieving the reported 27% overall yield. Substituting with an N-Boc group would likely result in premature deprotection during acidic workups, reducing overall yield.

Protecting Groups Peptide Synthesis Orthogonal Protection

High-Value Application Scenarios for N-Tosyl-D-aspartic Acid (CAS 48176-62-1)


Enantioselective Synthesis of Sphingosine Analogs and Related Bioactive Lipids

Procure N-Tosyl-D-aspartic acid for the enantioselective construction of N-morpholinosphingosines and related sphingolipid analogs. The documented 27% overall yield over 7 steps [1] provides a validated starting point for medicinal chemistry programs targeting sphingosine-1-phosphate receptors or other lipid signaling pathways. The D-configuration is essential for generating the correct stereochemistry of the sphingoid base. This scenario is particularly relevant for academic and industrial labs engaged in chemical biology, lipidomics, or drug discovery in the sphingolipid field.

Preparation of Chiral β-Amino-α-Hydroxy Acid Building Blocks

Use N-Tosyl-D-aspartic acid as a chiral pool starting material for the synthesis of β-amino-α-hydroxy acid pharmacophores, such as those found in protease inhibitors (e.g., bestatin). The N-tosyl group's stability under various reaction conditions allows for selective functionalization of the carboxylic acid moieties, enabling access to (2R,3R)- or (2R,3S)-configured intermediates with high enantiomeric purity (expected >99% ee, based on class-level evidence [2]). This application is critical for researchers developing novel peptidomimetics or investigating structure-activity relationships of amino acid-containing natural products.

Orthogonal Protection in Multi-Step Peptide and Peptidomimetic Synthesis

Select N-Tosyl-D-aspartic acid when an orthogonal protecting group strategy is required. The N-tosyl group is stable to conditions that cleave Boc (acid) and Cbz (hydrogenolysis) groups, allowing for sequential deprotection and functionalization. This property is supported by its demonstrated survival through a 7-step sequence involving reducing agents, strong bases, and silylating reagents [1]. This scenario is ideal for peptide chemists and medicinal chemists engaged in the synthesis of complex, multi-functional molecules where precise control over protecting group manipulation is paramount.

Quality Control and Analytical Method Development for Chiral Synthons

Leverage the pre-validated reverse-phase HPLC method (Newcrom R1 column, MeCN/water/H3PO4 mobile phase) [3] for rapid purity assessment and impurity profiling of N-Tosyl-D-aspartic acid. This documented method facilitates compliance with internal quality standards and reduces analytical method development time. This scenario is particularly relevant for procurement by quality control laboratories, contract research organizations (CROs), and pharmaceutical companies requiring rigorous analytical characterization of starting materials and intermediates.

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